N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide
Description
This compound features a 1,4-benzothiazine core fused with a dihydro-3-oxo group, linked via an acetamide bridge to a para-substituted phenyl ring bearing a heptafluoropropylsulfanyl group. The 1,4-benzothiazine moiety is a sulfur-containing heterocycle known for its bioactivity, particularly in antifungal and antimicrobial applications . The heptafluoropropyl group introduces strong electron-withdrawing and hydrophobic properties, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C19H13F7N2O2S2 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
InChI |
InChI=1S/C19H13F7N2O2S2/c20-17(21,18(22,23)24)19(25,26)32-11-7-5-10(6-8-11)27-15(29)9-14-16(30)28-12-3-1-2-4-13(12)31-14/h1-8,14H,9H2,(H,27,29)(H,28,30) |
InChI Key |
JQLCVWODCPHMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)SC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide typically involves multiple steps. One common route starts with the preparation of the benzothiazinone core, followed by the introduction of the heptafluoropropyl group and the acetamide linkage. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide shows promise in several therapeutic areas:
- Antimicrobial Activity : Compounds with benzothiazine structures have been investigated for their ability to inhibit bacterial growth. Preliminary studies suggest that this compound may exhibit similar properties.
- Anticancer Potential : The structural similarity to known anticancer agents suggests that this compound could be evaluated for cytotoxicity against various cancer cell lines.
Materials Science
The unique properties of heptafluoropropyl groups make this compound suitable for applications in materials science:
-
Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance hydrophobicity and chemical resistance.
Application Benefit Coatings Improved durability and water repellency
Environmental Chemistry
Due to its fluorinated nature, this compound could be studied for its interactions in environmental systems:
- Biodegradability Studies : Understanding how such fluorinated compounds degrade in the environment is critical for assessing their ecological impact.
Case Studies
Several studies have explored the applications of similar compounds:
- Antimicrobial Efficacy :
- Polymer Development :
Mechanism of Action
The mechanism of action of N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide involves its interaction with specific molecular targets. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzothiazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Phenyl Substituents
Compound A : N-[4-(Methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- Key Differences : Replaces heptafluoropropyl with a methyl group.
- Impact :
- Bioactivity : Methyl substitution reduces steric bulk and hydrophobicity, leading to lower antifungal activity (IC₅₀ = 12 µM vs. 3.5 µM for the target compound in Candida albicans assays) .
- Solubility : Higher aqueous solubility (LogP = 1.8 vs. 3.2 for the target compound) due to reduced fluorination.
Compound B : N-[4-(Trifluoromethylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- Key Differences : Trifluoromethyl group instead of heptafluoropropyl.
- Impact :
- Electron Effects : The trifluoromethyl group is less electron-withdrawing than heptafluoropropyl, altering binding affinity to fungal cytochrome P450 enzymes (Kd = 0.8 µM vs. 0.3 µM for the target compound) .
- Metabolic Stability : Shorter half-life (t₁/₂ = 4.2 h vs. 8.7 h) due to reduced fluorine content.
Core Heterocycle Variants
Compound C : N-{4-[(Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide
- Key Differences : Oxygen replaces sulfur in the benzothiazine core, forming a benzoxazine.
- Impact: Hydrogen Bonding: Loss of sulfur reduces polarizability and hydrogen-bond acceptor capacity, decreasing inhibition of fungal lanosterol 14α-demethylase (IC₅₀ = 15 µM vs. 3.5 µM) . Oxidative Stability: Benzoxazine is more prone to oxidation than benzothiazine, limiting shelf-life in formulations.
Compound D : N-{4-[(Heptafluoropropyl)sulfanyl]phenyl}-2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- Key Differences : Thione (C=S) replaces ketone (C=O) in the benzothiazine core.
- Impact :
Pharmacokinetic and Physicochemical Comparison
| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|---|
| LogP | 3.2 | 1.8 | 2.5 | 2.9 | 3.4 |
| Aqueous Solubility (µg/mL) | 4.5 | 22.1 | 9.8 | 6.3 | 3.1 |
| Plasma Protein Binding (%) | 98.5 | 85.2 | 93.7 | 97.1 | 99.2 |
| Metabolic Half-life (h) | 8.7 | 2.3 | 4.2 | 5.6 | 7.9 |
| MIC (C. albicans, µg/mL) | 0.6 | 12.0 | 3.5 | 15.0 | 1.2 |
Mechanistic Insights from 3D-QSAR Studies
- Steric Requirements : Bulky para-substituents (e.g., heptafluoropropyl) improve antifungal activity by filling hydrophobic pockets in target enzymes. The QSAR model (r² = 0.9172) highlights the importance of molecular shape descriptors .
- Electrostatic Effects : Fluorine atoms enhance electronegativity, stabilizing interactions with positively charged residues in fungal cytochrome P450 active sites.
Biological Activity
N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide is a synthetic compound that incorporates a unique heptafluoropropyl moiety and a benzothiazine scaffold. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The following sections detail its biological activity based on existing literature and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its antimicrobial properties and potential anticancer effects. The following subsections summarize key findings from various studies.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. In a study evaluating related compounds with similar structural features:
- Minimum Inhibitory Concentrations (MIC) : Compounds showed MIC values ranging from 10.7 to 21.4 μmol/mL against certain bacterial strains.
- Minimum Bactericidal Concentrations (MBC) : MBC values were recorded between 21.4 and 40.2 μmol/mL for the most potent compounds .
The incorporation of the heptafluoropropyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against microbial pathogens.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Benzothiazole Derivatives :
- Palladium Complexes with Thioamides :
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
